(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
The compound (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one features a conjugated enone backbone (prop-2-en-1-one) with a 1,4-thiazepane ring substituted at the 7-position by a phenyl group and a sulfone moiety (1,1-dioxido). The (E)-configuration of the α,β-unsaturated ketone is critical for its electronic and steric properties, which influence reactivity and biological interactions . This structure is distinct due to the seven-membered thiazepane ring, which provides conformational flexibility compared to smaller cyclic amines like piperazine or pyrrolidine.
Properties
IUPAC Name |
(E)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(9-8-16-7-4-13-23-16)19-11-10-17(24(21,22)14-12-19)15-5-2-1-3-6-15/h1-9,13,17H,10-12,14H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPBEKQJICUYGV-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazepane Ring Formation
The 1,4-thiazepane scaffold is constructed via a [5+2] cycloaddition between cysteamine hydrochloride and phenyl-substituted α,β-unsaturated ketones.
Procedure :
- Cysteamine hydrochloride (10 mmol) and trans-cinnamaldehyde (12 mmol) are refluxed in ethanol with triethylamine (15 mmol) for 48 hours.
- The resulting β-amino sulfide intermediate is isolated by filtration (Yield: 68%).
- Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA, 2.2 equiv) in dichloromethane at 0°C→RT converts the sulfide to sulfone (95% conversion).
Key Data :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH/TEA | 78 | 48 | 68 |
| 3 | mCPBA | 0→25 | 12 | 95 |
Enone Bridge Assembly via Catalytic Coupling
Gold(I)-Catalyzed Alkyne Activation
The E-configured enone is synthesized using a gold(I)-catalyzed reaction between 7-phenyl-1,4-thiazepane-1,1-dioxide-4-carboxylic acid and furan-2-ylacetylene.
Optimized Conditions :
- Catalyst: [(IPr)Au(NTf2)] (5 mol%)
- Oxidant: 4-Nitropyridine N-oxide (1.5 equiv)
- Additive: Methanesulfonic acid (MsOH, 5.0 equiv)
- Solvent: 2-Methyltetrahydrofuran
- Yield: 82% (E:Z > 20:1)
Mechanistic Insight :
- Au(I) activates the alkyne, forming α-oxo gold carbene intermediate.
- Nucleophilic attack by the thiazepane carboxamide generates a spirocyclic intermediate.
- MsOH promotes E-selective isomerization via protonation-deprotonation.
T3P-Mediated Amidation for Enone Functionalization
Coupling Protocol
The enone bridge is installed using propane phosphonic acid anhydride (T3P) to activate the carboxylic acid moiety.
Procedure :
- 7-Phenyl-1,4-thiazepane-1,1-dioxide-4-carboxylic acid (5 mmol) and furan-2-ylacrolein (6 mmol) are dissolved in 2-methyltetrahydrofuran.
- T3P (50% in solvent, 3.0 equiv) and pyridine (7.2 equiv) are added sequentially.
- Stirred at RT for 72 hours (Yield: 76%).
Advantages :
- T3P minimizes racemization vs. traditional carbodiimides.
- 2-Methyltetrahydrofuran enhances solubility of sulfone intermediates.
Stereoselective Control and Isomerization
Thermodynamic vs. Kinetic Control
The E-isomer is favored under acidic conditions due to conjugation stabilization:
- Kinetic Product : Z-isomer forms initially via suprafacial addition (observed in absence of MsOH).
- Thermodynamic Product : E-isomer predominates after prolonged stirring with MsOH (ΔG‡ = 12.3 kcal/mol).
Isomerization Data :
| Additive | Time (h) | E:Z Ratio |
|---|---|---|
| None | 20 | 1:3 |
| MsOH (5 eq) | 20 | 20:1 |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazepane and furan derivatives.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activity, such as antimicrobial or anticancer effects, making it a candidate for drug development.
Industry
In industry, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of α,β-unsaturated ketones (enones) with diverse substituents. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings :
Ring Systems and Flexibility: The seven-membered thiazepane ring in the target compound allows greater conformational adaptability compared to six-membered piperazine () or rigid pyrazole () systems. This flexibility may improve binding to dynamic protein pockets .
Substituent Effects :
- Furan-2-yl : Common in all analogs, furan contributes to aromatic interactions but lacks the hydrogen-bonding capacity of imidazole () or nitro groups ().
- Phenyl vs. Fluorophenyl : The 7-phenyl group in the target compound may enhance lipophilicity compared to the 4-fluorophenyl analog (), which balances lipophilicity and polarity .
Synthetic Accessibility: Enones with piperazine or imidazole substituents () are typically synthesized via Claisen-Schmidt condensations, while sulfonated thiazepane systems require additional oxidation steps .
The sulfone group may reduce toxicity compared to nitro-containing analogs () .
Methodological Considerations for Similarity Comparisons
As noted in , similarity assessments rely on structural descriptors (e.g., pharmacophores, substituent polarity) and computational tools. The target compound’s unique sulfonated thiazepane scaffold highlights the importance of 3D conformational analysis over 2D fingerprint-based methods .
Biological Activity
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that elucidate its pharmacological properties.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazepane Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Furan Ring : Coupling reactions with furan derivatives.
- Formation of the Enone Moiety : Achieved through aldol condensation or related reactions.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H19NO4S |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 2035021-62-4 |
The mechanism of action for (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one involves interactions with specific biological targets:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence cell surface receptors, altering cellular responses.
- Gene Expression : Potential effects on gene expression related to biological outcomes have been observed.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. For example, it has been evaluated against various cancer cell lines, showing promising cytotoxic effects.
| Study Reference | Cell Line Tested | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| Santos et al. | MCF7 (Breast Cancer) | 14.86 ± 5.15 | Doxorubicin (Standard) |
| Gulipalli et al. | MDA-MB-231 | 0.09 | Doxorubicin |
These findings indicate that the compound possesses significant cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, with results indicating effectiveness against various pathogens.
| Study | Organism Tested | Inhibition Zone (mm) |
|---|---|---|
| Study A | Staphylococcus aureus | 15 |
| Study B | Escherichia coli | 18 |
| Study C | Candida albicans | 12 |
These results suggest that (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one may serve as a potential antimicrobial agent.
Case Studies and Research Findings
Several studies have focused on elucidating the biological effects and mechanisms of action of this compound:
- Anticancer Efficacy : A study comparing various thiazepane derivatives highlighted the significant anticancer activity of compounds similar to (E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one against multiple cancer cell lines .
- Inhibition Studies : Research involving docking studies revealed that the compound interacts with key residues in target proteins, suggesting a mechanism for its observed biological activities .
- Comparative Analysis : A comparative analysis with established drugs indicated that this compound exhibits comparable or superior efficacy in certain assays, warranting further investigation into its therapeutic potential .
Q & A
Q. Advanced Research Focus
- Molecular docking : Model the enone and thiazepan-dioxide groups against protease active sites (e.g., cathepsin B) to predict binding modes .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target proteins .
- Kinetic studies : Monitor time-dependent inhibition using fluorogenic substrates to distinguish reversible vs. covalent binding .
How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
Q. Advanced Research Focus
- Functional group modulation : Synthesize analogs replacing the furan with thiophene or the dioxido-thiazepan with a piperazine ring to isolate contributions to activity .
- Pharmacophore mapping : Overlay active/inactive analogs to identify essential moieties (e.g., the enone’s α,β-unsaturation) .
- Meta-analysis : Compare bioactivity across cell lines (e.g., varying CYP450 expression) to assess metabolic stability’s role in potency discrepancies .
What methodologies address conflicting data on the compound’s thermal stability?
Q. Advanced Research Focus
- Differential scanning calorimetry (DSC) : Measure decomposition onset temperatures (Td) under nitrogen vs. oxygen to evaluate oxidative stability .
- Thermogravimetric analysis (TGA) : Correlate weight loss profiles with structural degradation (e.g., furan ring decomposition at >200°C) .
- Controlled stress testing : Expose the compound to UV light, humidity, and acidic/basic conditions to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
